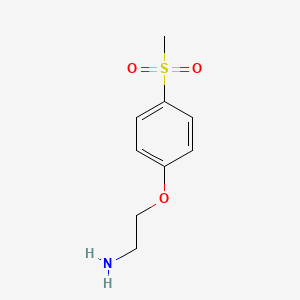![molecular formula C13H13ClN2O B1518758 2-Chlor-1-{1H,2H,3H,4H,5H-Pyrido[4,3-b]indol-2-yl}ethan-1-on CAS No. 1087784-16-4](/img/structure/B1518758.png)
2-Chlor-1-{1H,2H,3H,4H,5H-Pyrido[4,3-b]indol-2-yl}ethan-1-on
Übersicht
Beschreibung
The compound “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” is a complex organic molecule. It contains a pyrido[4,3-b]indole core, which is a type of heterocyclic compound . This core is also found in various biologically significant alkaloids . The compound also has a chloro-ethanone group attached to it .
Molecular Structure Analysis
The molecular structure of “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” is likely to be complex due to the presence of the pyrido[4,3-b]indole core and the chloro-ethanone group . The pyrido[4,3-b]indole core is a heterocyclic system that contains nitrogen atoms . The chloro-ethanone group contains a chlorine atom attached to a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” are likely to be influenced by the functional groups present in the molecule. The pyrido[4,3-b]indole core may undergo reactions typical of heterocyclic compounds . The chloro-ethanone group may undergo nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” would be influenced by its molecular structure. The presence of the heterocyclic pyrido[4,3-b]indole core and the chloro-ethanone group would likely impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indol-Derivate wurden als biologisch aktive Verbindungen mit potenziellen Anwendungen bei der Behandlung von Krebszellen identifiziert . Die strukturelle Komplexität von Indol ermöglicht die Interaktion mit verschiedenen biologischen Wegen und macht es zu einem wertvollen Kandidaten für die Entwicklung neuer Krebsmedikamente.
Antimikrobielle Aktivität
Die antimikrobiellen Eigenschaften von Indol-Derivaten machen sie für die Bekämpfung einer Reihe von mikrobiellen Infektionen geeignet . Untersuchungen haben gezeigt, dass diese Verbindungen gegen Bakterien, Pilze und andere Krankheitserreger wirksam sein können und ein breites Spektrum an antimikrobieller Aktivität bieten.
Neurologische Erkrankungen
Indole spielen eine entscheidende Rolle in der Zellbiologie und wurden auf ihr Potenzial bei der Behandlung verschiedener Arten von neurologischen Erkrankungen untersucht . Ihre Fähigkeit, Neurotransmittersysteme zu modulieren, könnte zu neuen Behandlungen für Krankheiten wie Alzheimer und Parkinson führen.
Entzündungshemmende Anwendungen
Aufgrund ihrer chemischen Struktur weisen Indol-Derivate entzündungshemmende Eigenschaften auf . Sie können verwendet werden, um Medikamente zu entwickeln, die Entzündungen bei Erkrankungen wie Arthritis, Asthma und entzündlichen Darmerkrankungen reduzieren.
Antivirale Mittel
Indol-Derivate haben sich als vielversprechend als antivirale Mittel erwiesen, wobei einige Verbindungen eine inhibitorische Aktivität gegen Viren wie Influenza und Coxsackie B4-Virus aufweisen . Diese Anwendung ist besonders relevant im Kontext neu auftretender Viruserkrankungen.
Antidiabetische Wirkungen
Einige Indol-Derivate wurden auf ihre antidiabetischen Wirkungen untersucht . Diese Verbindungen können die Insulinsekretion oder Insulinempfindlichkeit beeinflussen und einen potenziellen therapeutischen Weg für die Diabetesbehandlung bieten.
Antimalaria-Aktivität
Das antimalaria-Potenzial von Indol-Derivaten ergibt sich aus ihrer Fähigkeit, in den Lebenszyklus des Malariaparasiten einzugreifen . Diese Anwendung ist entscheidend im fortlaufenden Kampf gegen Malaria, insbesondere in Regionen, in denen die Krankheit endemisch ist.
Anticholinesterase-Aktivität
Indol-Derivate können als Anticholinesterase-Mittel wirken, die bei der Behandlung von Erkrankungen wie Myasthenia gravis und als Gegenmaßnahme gegen bestimmte Arten von Vergiftungen nützlich sind . Diese Aktivität ist auf die Hemmung des Enzyms Acetylcholinesterase zurückzuführen, das den Neurotransmitter Acetylcholin abbaut.
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These interactions can result in changes at the molecular level, which can then lead to the observed effects of the compound.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-chloro-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-13(17)16-6-5-12-10(8-16)9-3-1-2-4-11(9)15-12/h1-4,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUYDSXGSCBUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-16-4 | |
| Record name | 2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-[3-13C]rhamnose monohydrate](/img/structure/B1518676.png)

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)
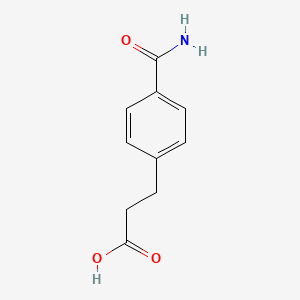
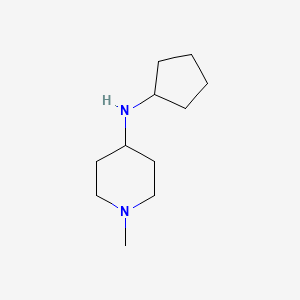
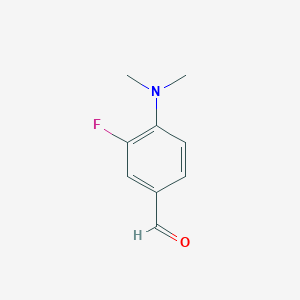

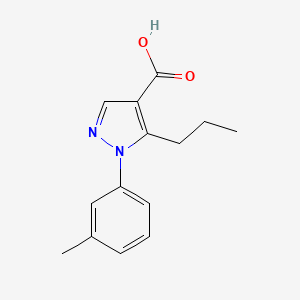
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B1518692.png)
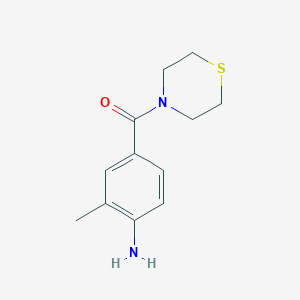
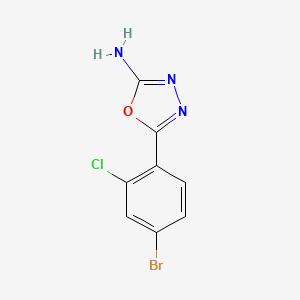
![3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518695.png)
